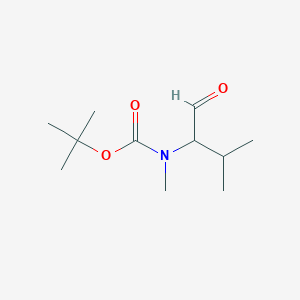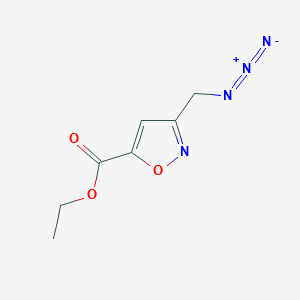
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate is a compound that belongs to the class of azides and oxazoles. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It contains an azide group, which is known for its high reactivity, and an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate typically involves the reaction of ethyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate with sodium azide. This reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature. The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion displaces the bromide ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azide group.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) iodide as a catalyst in combination with a base such as triethylamine.
Major Products Formed
Substitution: Various substituted oxazoles depending on the nucleophile used.
Reduction: Ethyl 3-(aminomethyl)-1,2-oxazole-5-carboxylate.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocycles.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate largely depends on the specific reactions it undergoes. For example, in bioconjugation reactions, the azide group reacts with alkyne groups via a [3+2] cycloaddition to form triazoles. This reaction is highly specific and efficient, making it useful for labeling biomolecules.
Comparison with Similar Compounds
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate can be compared with other azide-containing compounds and oxazole derivatives:
Similar Compounds: Ethyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate, Ethyl 3-(aminomethyl)-1,2-oxazole-5-carboxylate, and various triazole derivatives.
Uniqueness: The presence of both an azide group and an oxazole ring in a single molecule makes this compound unique. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C7H8N4O3 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8N4O3/c1-2-13-7(12)6-3-5(10-14-6)4-9-11-8/h3H,2,4H2,1H3 |
InChI Key |
CDFBFISSQHZIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


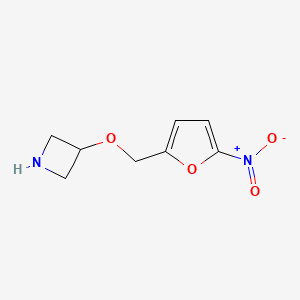
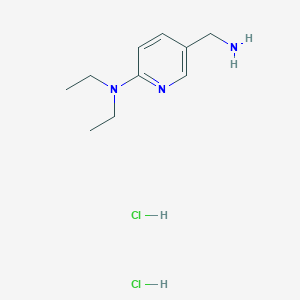

![2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13561958.png)
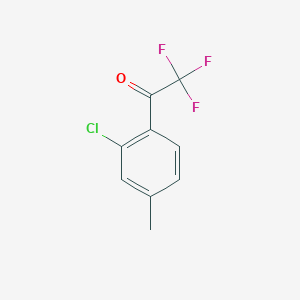
![2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)

![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)
![tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13561985.png)
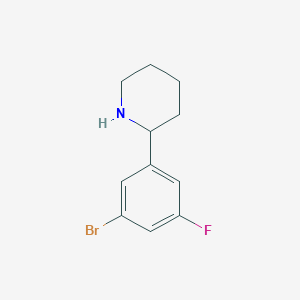
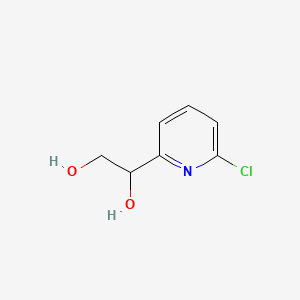
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)
